(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid
CAS No.: 10479-42-2
Cat. No.: VC20977606
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10479-42-2 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)/t6-,7-/m0/s1 |
| Standard InChI Key | UTEIUSUWIZICDO-BQBZGAKWSA-N |
| Isomeric SMILES | C[C@H]1CC=CC[C@@H]1C(=O)O |
| SMILES | CC1CC=CCC1C(=O)O |
| Canonical SMILES | CC1CC=CCC1C(=O)O |
Introduction
Structural Characteristics and Chemical Identity
(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid is a specific stereoisomer of 6-methylcyclohex-3-ene-1-carboxylic acid (CAS No. 10479-42-2), featuring defined stereochemistry at positions 1 and 6 of the cyclohexene ring. The compound contains a cyclohexene core with a carboxylic acid group and a methyl substituent positioned with specific spatial orientation as indicated by the (1S,6S) designation. This stereochemical configuration is crucial for its chemical behavior and potential biological activities.
The molecular formula is C8H12O2 with a molecular weight of 140.18 g/mol. The compound possesses a carbon-carbon double bond between positions 3 and 4 of the cyclohexene ring, while the carboxylic acid group is attached at position 1 and the methyl group at position 6 . These structural features contribute to its reactivity profile and synthetic utility.
Molecular Representation and Identifiers
The chemical structure can be represented through various formats, providing essential information for database searches and computational studies:
| Identifier Type | Value |
|---|---|
| SMILES | CC1CC=CCC1C(=O)O |
| InChI | InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)/t6-,7-/m0/s1 |
| InChIKey | UTEIUSUWIZICDO-BQBZGAKWSA-N |
| CAS Number | 10479-42-2 |
The InChI notation explicitly indicates the stereochemistry at positions 6 and 7 (corresponding to positions 6 and 1 in the common naming), making it a valuable identifier for this specific stereoisomer .
Physical and Chemical Properties
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 141.09100 | 128.9 |
| [M+Na]+ | 163.07294 | 139.9 |
| [M+NH4]+ | 158.11754 | 137.3 |
| [M-H]- | 139.07644 | 130.1 |
| [M]+ | 140.08317 | 130.6 |
These values are particularly useful for mass spectrometry applications and identification purposes .
Chemical Reactivity
The compound's chemical reactivity is primarily determined by its functional groups:
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions.
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The carbon-carbon double bond can participate in addition reactions, including hydrogenation, epoxidation, and Diels-Alder cycloadditions.
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The stereogenic centers at positions 1 and 6 influence reaction stereoselectivity.
The compound undergoes various chemical reactions, including oxidation reactions that can form corresponding ketones or aldehydes, reduction reactions that can convert the carboxylic acid group to an alcohol, and substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Stereochemistry and Isomerism
Stereochemical Configuration
The (1S,6S) prefix denotes the absolute configuration at the two stereogenic centers (positions 1 and 6) according to the Cahn-Ingold-Prelog rules. This specific configuration is crucial for its three-dimensional structure and interactions with other chiral molecules, such as biological receptors or catalysts. The stereochemistry significantly affects both physical properties and biological activities.
Related Stereoisomers
Several stereoisomers of this compound exist, each with potentially different properties:
| Stereoisomer | Relationship | Expected Property Differences |
|---|---|---|
| (1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid | Enantiomer | Opposite optical rotation, potentially opposite biological activity |
| (1S,6R)-6-methylcyclohex-3-ene-1-carboxylic acid | Diastereomer | Different physical properties, melting point, solubility |
| (1R,6S)-6-methylcyclohex-3-ene-1-carboxylic acid | Diastereomer | Different physical properties, melting point, solubility |
| 6-methylcyclohex-3-ene-1-carboxylic acid | Racemic mixture | No optical activity, potentially different physical properties |
The identification and separation of these stereoisomers are crucial for applications requiring stereochemical purity .
Synthesis Methods
Synthetic Routes
The synthesis of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid typically requires stereoselective methods to ensure the correct configuration at both stereogenic centers. Several approaches can be employed:
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Enantioselective hydrogenation of 6-methylcyclohex-3-ene-1-carboxylic acid using chiral catalysts, which ensures the production of the desired enantiomer with high selectivity.
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Diels-Alder cycloaddition followed by stereoselective transformations.
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Resolution of racemic mixtures through diastereomeric salt formation or enzymatic methods.
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Stereoselective cyclization reactions from acyclic precursors.
The choice of method depends on scale requirements, available starting materials, and the needed stereochemical purity.
Industrial Production
For larger-scale production, industrial methods typically involve catalytic processes optimized for efficiency and stereoselectivity. The use of chiral catalysts in these processes is crucial to achieve the desired enantiomeric purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to maximize yield and efficiency.
Applications in Research and Industry
Synthetic Organic Chemistry
(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid serves as a valuable chiral building block in organic synthesis, particularly for compounds requiring specific stereochemistry. Its defined stereochemical centers and functional groups make it useful for:
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Natural product synthesis, where stereochemical control is crucial.
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Development of chiral auxiliaries for asymmetric transformations.
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Building block for complex structures with multiple stereogenic centers.
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Starting material for the synthesis of pharmaceutical intermediates.
These applications leverage the compound's inherent chirality to control the stereochemistry of subsequent transformations.
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid has potential applications including:
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Exploration as a scaffold for drug design, particularly for targets requiring specific spatial arrangements.
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Investigation as a pharmacophore in structure-activity relationship studies.
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Synthesis of enantiomerically pure drug candidates.
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Development of chiral drugs with enhanced selectivity and reduced side effects.
The compound's activity is often related to its interaction with biological targets, such as enzymes or receptors. The chiral nature allows it to fit into specific active sites, influencing its efficacy and selectivity.
Analytical Methods for Characterization
Spectroscopic Analysis
The identification and characterization of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and stereochemical information. Both 1H and 13C NMR are valuable for characterizing the compound.
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Infrared (IR) Spectroscopy: Reveals functional group characteristics, particularly the carboxylic acid (typically around 1700-1725 cm⁻¹ for C=O stretching) and the C=C double bond (around 1640-1680 cm⁻¹).
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Mass Spectrometry: Determines molecular weight and fragmentation patterns. The predicted m/z values for various adducts can be used for identification .
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and stereochemical analysis:
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High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases for determination of enantiomeric purity.
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Gas Chromatography (GC): Often used for analysis of volatile derivatives.
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Thin-Layer Chromatography (TLC): For routine monitoring of reactions and purity assessment.
The combination of these analytical methods provides comprehensive characterization of the compound's identity, purity, and stereochemical integrity.
Comparison with Structurally Related Compounds
Related Compounds
Several structurally related compounds share similarities with (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid but differ in substitution patterns or stereochemistry:
| Compound | Structural Differences | Potential Applications |
|---|---|---|
| 6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid | Contains an ester group instead of methyl | Dicarboxylic acid derivatives, polymer precursors |
| (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid | Contains an amino group and differently positioned methyl group | Potential pharmaceutical applications, amino acid analogs |
| Non-stereospecific 6-methylcyclohex-3-ene-1-carboxylic acid | Racemic mixture without defined stereochemistry | General synthetic applications where stereochemistry is less critical |
These structural variations can significantly affect both physical properties and biological activities of the compounds .
Structure-Activity Relationships
The comparison of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid with related compounds provides valuable insights into structure-activity relationships. Key aspects include:
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The impact of stereochemistry on molecular recognition and binding.
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The influence of functional group substitutions on reactivity and biological activity.
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The effect of conformational preferences on molecular interactions.
These relationships are particularly relevant for applications in medicinal chemistry and catalyst design.
Future Research Directions
Emerging Applications
Several promising research directions for (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid include:
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Development as a chiral auxiliary for asymmetric synthesis.
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Investigation as a component in stereoselective catalysts.
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Exploration as a building block for complex natural product synthesis.
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Potential applications in materials science, particularly for chiral materials.
The compound's unique structural features make it versatile for various scientific and industrial applications.
Synthetic Challenges
Ongoing research may address several challenges related to this compound:
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Development of more efficient and scalable stereoselective synthesis routes.
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Exploration of green chemistry approaches to its preparation.
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Investigation of novel derivatives with enhanced properties for specific applications.
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Improvement of analytical methods for stereochemical purity assessment.
Addressing these challenges will likely expand the utility and applications of this versatile chiral compound.
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